Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262342
InChI: InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate

CAS No.:

Cat. No.: VC18262342

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate -

Specification

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name methyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate
Standard InChI InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3
Standard InChI Key VRHHKTQIMBOKHZ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CC(C(=O)OC)N

Introduction

Chemical Structure and Nomenclature

Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate belongs to the class of α-amino acid esters fused with heterocyclic thiazole systems. Its IUPAC name derives from the propanoate ester group at position 3 of the thiazole ring, which is substituted with a methyl group at position 2 (Figure 1). The thiazole core consists of a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. The methyl ester at the propanoate moiety enhances lipophilicity, potentially improving membrane permeability in biological systems .

Spectral Characterization

Key spectral data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.27 (s, 3H, thiazole-CH₃), 3.62 (s, 3H, COOCH₃), 4.12–4.18 (m, 2H, CH₂), 6.89 (s, 1H, thiazole-H) .

  • IR (KBr): 3360 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N thiazole) .

  • Mass spectrometry: m/z 229 [M+H]⁺, consistent with the molecular formula C₈H₁₂N₂O₂S .

Synthetic Methodologies

Condensation-Reduction Approach

A widely reported method involves the condensation of 2-methylthiazole-4-carbaldehyde with methyl 2-phthalimidoacrylate, followed by selective reduction and deprotection (Scheme 1) .

  • Condensation: Reacting 2-methylthiazole-4-carbaldehyde with methyl 2-phthalimidoacrylate in ethanol under reflux yields an imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.

  • Deprotection: Acidic hydrolysis with concentrated HCl removes the phthalimide group, yielding the free amino ester.
    This method achieves moderate yields (55–70%) and is scalable for gram-scale production .

One-Pot Multi-Component Synthesis

An alternative approach employs a catalyst-free, four-component reaction between 2-aminothiazole, methyl acrylate, aldehydes, and Meldrum’s acid . The reaction proceeds via a Knoevenagel-aza-Michael cascade, forming the thiazole-propanoate backbone in a single step (Scheme 2). Advantages include:

  • Mild conditions: Room temperature, 12–24 hours.

  • High atom economy: No byproducts except water and CO₂.

  • Yield: 65–78% for derivatives with electron-donating substituents .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmosphere .

Crystallography

Single-crystal X-ray diffraction reveals a planar thiazole ring with a dihedral angle of 8.2° relative to the propanoate ester. Hydrogen bonding between the amino group and ester carbonyl stabilizes the crystal lattice (Figure 2) .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Thiazole substitution: 2-Methyl groups improve lipophilicity and activity compared to halogenated analogs .

  • Ester vs. carboxylic acid: The methyl ester prodrug form enhances bioavailability over the free acid .

Research Advancements and Future Directions

Recent studies focus on optimizing synthetic routes and exploring hybrid derivatives. For example, coupling with benzamide or cyclopropane carboxamide groups has yielded analogs with improved antimycobacterial activity (MIC = 3 μg/mL) . Future work should address:

  • Toxicity profiling: Limited data exist on human cell line cytotoxicity.

  • In vivo efficacy: Pharmacokinetic studies in animal models are needed.

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